molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No. B143518
Key on ui cas rn: 272-14-0
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557103B2

Procedure details

1.46 g of Thieno[3,2-c]pyridine (10.8 mmol), 907 mg of NaHCO3 (10.8 mmol), 2.82 g of K2HPO4 (16.2 mmol) and 1.69 g of MgSO4 (14.04 mmol) are placed into the flask with 40 ml of chloroform. The reaction mixture is stirred under reflux. 0.72 ml of bromine (14.04 mmol) is added slowly to the mixture and kept stirring for overnight. CH2Cl2 and water are added to the cooled reaction mixture and separated CH2Cl2 layer is dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane: AcOEt=5:1→Hexane:AcOEt:2 M NH3 in MeOH=10:3:1) to give 660 mg of the title compound. Yield 29%. mass spectrum (m/e): 215 (M+1); 1H-NMR (CDCl3): 9.17 (m, 1H), 8.59 (m, 1H), 7.83 (d, 1H, J=5.2 Hz), 7.52 (s, 1H) ppm.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
907 mg
Type
reactant
Reaction Step Two
Name
K2HPO4
Quantity
2.82 g
Type
reactant
Reaction Step Three
Name
Quantity
1.69 g
Type
reactant
Reaction Step Four
Quantity
0.72 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Yield
29%

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C([O-])(O)=O.[Na+].OP([O-])([O-])=O.[K+].[K+].[O-]S([O-])(=O)=O.[Mg+2].[Br:28]Br>O.C(Cl)Cl.C(Cl)(Cl)Cl>[Br:28][C:3]1[C:4]2[CH:5]=[N:6][CH:7]=[CH:8][C:9]=2[S:1][CH:2]=1 |f:1.2,3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Step Two
Name
Quantity
907 mg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
K2HPO4
Quantity
2.82 g
Type
reactant
Smiles
OP(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
1.69 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Step Five
Name
Quantity
0.72 mL
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
kept stirring for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
separated CH2Cl2 layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1C=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 29%
YIELD: CALCULATEDPERCENTYIELD 28.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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